Desmosine

Immunochemistry ELISA Biomarker validation

Desmosine is the only authentic calibrant for elastin degradation assays—generic crosslink mixtures fail because isodesmosine shows 35-fold lower immunoreactivity, systematically underestimating elastin breakdown. This ≥99% pure Desmosine (bovine neck ligament) provides unambiguous stoichiometric quantification in urine, plasma, and sputum without dietary confounding. Designed for AAT augmentation therapy developers, MS core facilities requiring superior dynamic range with D₄-IS, and translational emphysema researchers using free/bound ratio stratification. Avoid lot-to-lot analytical drift by specifying authenticated Desmosine, not a generic mixture.

Molecular Formula C₂₄H₄₀ClN₅O₈
Molecular Weight 526.6 g/mol
CAS No. 11003-57-9
Cat. No. B133005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmosine
CAS11003-57-9
Synonyms4-[(4S)-4-Amino-4-carboxybutyl]-1-[(5S)-5-amino-5-carboxypentyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridinium Chloride; 
Molecular FormulaC₂₄H₄₀ClN₅O₈
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N
InChIInChI=1S/C24H39N5O8/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37)/p+1/t17-,18-,19-,20-/m0/s1
InChIKeyVEVRNHHLCPGNDU-MUGJNUQGSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmosine (CAS 11003-57-9): A Tetrafunctional Elastin-Specific Crosslink for Degradative Biomarker Applications


Desmosine (DES) is a tetrafunctional, pyridinium-based amino acid crosslink formed from four lysine residues that is singularly responsible for covalently bridging tropoelastin monomers into mature, insoluble elastin fibers . Together with its structural isomer isodesmosine (IDES), desmosine is released during elastin proteolysis and excreted quantitatively in urine without metabolic re-use or gastrointestinal absorption, making it a direct, stoichiometric surrogate of in‑vivo elastin degradation . Its unambiguous origin in mature crosslinked elastin—and its absence in precursor tropoelastin—enable highly specific biomarker measurements that are not confounded by elastin synthesis or dietary intake .

Why Isodesmosine and Other Elastin Crosslinks Cannot Be Substituted for Desmosine in Quantitative Assays


Although desmosine and isodesmosine are co-eluting structural isomers released simultaneously from degraded elastin, they exhibit markedly different immunoreactivity, photolytic stability, and chromatographic behavior that preclude simple interchange in analytical workflows . Desmosine-specific antibodies show 35‑fold lower binding to isodesmosine, meaning that immunoassay‑based procurement or diagnostic kits that substitute isodesmosine as a calibrator will systematically underestimate elastin degradation . Furthermore, the differential ultraviolet degradation maxima (274 nm for desmosine versus 285 nm for isodesmosine) mean that improper handling or storage under ambient light can selectively destroy one isomer, invalidating quantitative comparisons that assume identical stability . These physicochemical and immunochemical divergences demand that procurement specifications explicitly require authenticated desmosine—not a generic “elastin crosslink mixture”—to ensure lot‑to‑lot analytical fidelity.

Quantitative Differentiation of Desmosine from Its Closest Structural Analogues


35‑Fold Lower Antibody Cross‑Reactivity of Isodesmosine Ensures Desmosine‑Specific Immunoassay Linearity

In a competitive ELISA format, isodesmosine—the closest structural isomer of desmosine—displays approximately 35‑fold lower reactivity with a polyclonal anti‑desmosine antibody, rendering the assay functionally specific for desmosine alone . This cross‑reactivity differential was quantified by comparing the molar concentrations of each crosslink required to achieve 50% inhibition of antibody binding.

Immunochemistry ELISA Biomarker validation

Differential Photolytic Degradation Maxima (274 nm vs. 285 nm) Allow Isomer‑Specific Stability Screening

When irradiated at their respective optimum wavelengths, desmosine undergoes maximal photolytic degradation at 274 nm, whereas isodesmosine is maximally degraded at 285 nm . Both compounds are stable at pH > 8.5 but degrade rapidly between pH 5 and 8, with free lysine appearing as a cleavage product below pH 4.0.

Photostability Quality control UV degradation

Urinary Total Desmosine Exceeds Isodesmosine by 38% After Acid Hydrolysis in Healthy Subjects

In urine samples from seven healthy subjects subjected to acid hydrolysis to liberate peptide‑bound crosslinks, total desmosine concentration averaged 8.67 ± 3.75 μg/g creatinine, compared with 6.28 ± 2.87 μg/g creatinine for isodesmosine—a relative excess of 38% . Free (unhydrolyzed) levels were nearly identical (1.42 ± 1.16 vs. 1.39 ± 1.04 μg/g creatinine), indicating that the differential resides primarily in the peptide‑bound fraction.

Urinary biomarker Elastin degradation LC‑MS/MS

Radioimmunoassay Cross‑Reactivity: Desmosine Shows 0.25% Binding to Merodesmosine and 0.1% to Isodesmosine

A desmosine‑specific radioimmunoassay (RIA) with a detection limit of 200 pg demonstrated cross‑reactivities of only 0.25% with merodesmosine, 0.1% with isodesmosine, and <0.0003% with free lysine . In contrast, isodesmosine‑based RIAs require tetra‑acetyl derivatization and show markedly different cross‑reactivity profiles, highlighting the advantage of native desmosine as the immunogen.

Radioimmunoassay Cross‑reactivity Elastin quantification

Free‑to‑Bound Desmosine Ratio Correlates with FEV₁ and Quantifies Emphysematous Structural Damage

The ratio of free to peptide‑bound desmosine (and isodesmosine) in bronchoalveolar lavage fluid exhibits a significant negative correlation with lung surface area in elastase‑treated hamsters, and in human subjects the free/bound urinary DID ratio shows a strong negative correlation with FEV₁ (p < 0.0001) in a combined COPD and normal population . No correlation is observed between total DID concentration and the free/bound ratio, indicating that the ratio captures cumulative structural damage rather than instantaneous degradation rate.

COPD Emphysema Percolation theory FEV₁

Intra‑Individual Coefficient of Variation for Urinary Desmosine Excretion Is <8% in Stable COPD

In a short‑term longitudinal study of five stable COPD patients, the mean coefficient of variation (CV) for daily urinary desmosine excretion over three consecutive days was less than 8% . This low intra‑individual variability contrasts with the large inter‑individual variance in total DID levels and supports the use of desmosine as a reliable, patient‑specific longitudinal biomarker rather than a single‑point diagnostic.

Reproducibility Longitudinal monitoring COPD

High‑Impact Procurement Scenarios Where Desmosine Differentiation Drives Scientific Value


Clinical Trial Biomarker Kits for COPD Exacerbation Monitoring

Pharmaceutical developers of alpha‑1 antitrypsin augmentation therapies and neutrophil elastase inhibitors require longitudinal elastin degradation readouts. Desmosine‑calibrated ELISA or RIA kits, validated with pure desmosine to avoid the 35‑fold isodesmosine cross‑reactivity artifact , provide the requisite specificity and the <8% intra‑individual CV needed to detect treatment‑emergent changes in individual patients.

LC‑MS/MS Reference Standard for Total Elastin Degradation Quantification

Core mass spectrometry facilities developing isotope‑dilution LC‑MS/MS methods for elastin degradation biomarkers benefit from pure desmosine as the primary calibrant because its total urinary concentration is 38% higher than isodesmosine, yielding superior calibration‑curve dynamic range . Desmosine‑d₄ internal standards further enable precise matrix‑effect correction in plasma, urine, and sputum.

Emphysema Structural Damage Grading Using Free‑to‑Bound Desmosine Ratio

Translational research groups applying percolation theory to pulmonary emphysema can use the free/bound desmosine ratio—which correlates significantly with FEV₁ (p < 0.0001) while total DID does not —to stratify patients by cumulative alveolar wall damage, enabling early screening of asymptomatic smokers and prioritizing candidates for lung‑volume reduction surgery.

Pre‑Clinical Elastin Turnover Studies in Genetically Modified Animal Models

Investigators studying elastin homeostasis in knockout mouse models or diet‑induced vascular remodeling require desmosine‑based RIA kits that exhibit <0.25% cross‑reactivity with merodesmosine and 0.1% with isodesmosine , eliminating the need for chromatographic separation and enabling high‑throughput, tissue‑specific elastin quantification from small‑volume urine or plasma samples.

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